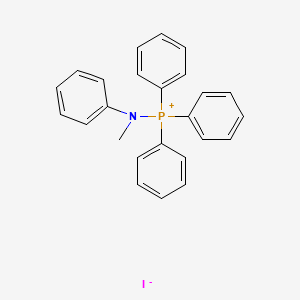

(N-Methyl-N-phenylamino)triphenylphosphonium Iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(N-methylanilino)-triphenylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYKZWPCENNSDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23INP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385189 | |

| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34257-63-1 | |

| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide

This guide provides an in-depth protocol for the synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide, a versatile phosphonium salt commonly known in the field of organic chemistry as Murahashi's Reagent. Designed for researchers and professionals in chemical synthesis and drug development, this document elucidates the underlying chemical principles, a detailed experimental procedure, safety considerations, and methods for validation.

Introduction and Significance

This compound (C₂₅H₂₃INP, MW: 495.34 g/mol ) is a key reagent in modern organic synthesis.[][2] Its primary utility lies in its ability to facilitate a range of chemical transformations, most notably the synthesis of unsymmetrical amines and sulfides directly from alcohols, the conversion of allyl alcohols to alkenes, and the formation of 1,3-dienes.[3] The compound functions as a powerful tool for creating carbon-nitrogen and carbon-sulfur bonds under relatively mild conditions, offering a strategic advantage in the construction of complex molecular architectures. This guide presents a reliable and reproducible protocol for its preparation, grounded in established chemical literature.

Theoretical Framework: The Mechanism of Formation

The synthesis of phosphonium salts is a cornerstone reaction in organophosphorus chemistry. Typically, these salts are formed through the nucleophilic substitution (Sɴ2) reaction between a phosphine and an alkyl halide.[4][5] In this mechanism, the lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a stable phosphorus-carbon bond.[6][7]

The synthesis of this compound follows a similar, yet distinct, pathway. The starting material is not a simple phosphine but phenyliminotriphenylphosphorane (Ph₃P=NPh), an aza-ylide. In this molecule, the nitrogen atom is the nucleophilic center. The reaction proceeds via the nucleophilic attack of the nitrogen atom on the electrophilic methyl group of iodomethane (methyl iodide). This Sɴ2-type reaction forms the N-methyl bond and transfers the positive charge to the phosphorus atom, with the iodide ion serving as the counter-anion. This process yields the target phosphonium salt with high efficiency.[3]

Caption: Sɴ2 mechanism for the synthesis of the target phosphonium salt.

Experimental Protocol

This section details the complete workflow for the laboratory-scale synthesis of this compound.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |

| Phenyliminotriphenylphosphorane | C₂₄H₂₀NP | 353.40 | ≥98% | TCI, Sigma-Aldrich |

| Iodomethane (Methyl Iodide) | CH₃I | 141.94 | ≥99%, Stabilized | TCI, Sigma-Aldrich |

| Benzene or Toluene (Anhydrous) | C₆H₆ or C₇H₈ | 78.11 or 92.14 | Anhydrous, ≥99.8% | Major suppliers |

| Diethyl Ether or Hexanes (for washing) | (C₂H₅)₂O or C₆H₁₄ | 74.12 or 86.18 | Reagent Grade | Major suppliers |

-

Round-bottom flask (appropriate size for the scale)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Glass funnel and filter paper or Büchner funnel setup

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Schlenk line (recommended for handling anhydrous solvent)

-

Reaction Setup : Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. The entire apparatus should be flame-dried under vacuum or oven-dried and assembled hot to ensure anhydrous conditions. Place the setup under a positive pressure of an inert gas like nitrogen.[8]

-

Charging the Flask : In the flask, dissolve phenyliminotriphenylphosphorane in a suitable volume of anhydrous benzene or toluene. A concentration of approximately 0.25 M is a reasonable starting point (e.g., 8.8 g, 25 mmol in 100 mL solvent).

-

Addition of Iodomethane : Add a stoichiometric excess of iodomethane to the solution. An excess of 1.5 to 2 equivalents is typically sufficient. The reaction is often quantitative, but excess methyl iodide ensures the complete conversion of the starting phosphorane.[3]

-

Reflux : With gentle stirring, heat the reaction mixture to reflux. According to literature, a reaction time of 2 hours at reflux is effective.[3] A similar procedure notes refluxing for 8 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC) if a suitable system is developed.

-

Work-up and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The product, being a salt, is often insoluble in non-polar solvents like benzene or toluene and may precipitate upon cooling.

-

Purification :

-

Remove the excess iodomethane and the reaction solvent using a rotary evaporator.

-

The resulting crude solid can be washed with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

-

For higher purity, the product can be recrystallized. The choice of solvent depends on solubility, but solvent pairs like dichloromethane/diethyl ether or ethyl acetate/hexanes are often effective for phosphonium salts. The product is reported to be soluble in DMF and ethyl acetate.[3]

-

-

Drying : Collect the purified white to slightly yellow crystals by filtration and dry them under vacuum to remove any residual solvent.[][2] A quantitative yield is expected.[3]

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Validation

To ensure the successful synthesis and purity of the final product, the following analytical methods are recommended:

-

Appearance : The purified compound should be a white to slightly yellow crystalline solid.[][2]

-

Melting Point : A sharp melting point is indicative of high purity. This should be measured and compared to literature values if available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expect to see characteristic signals for the three triphenylphosphine groups (aromatic region, ~7.5-8.0 ppm), the N-phenyl group (aromatic region, ~7.0-7.5 ppm), and a distinct singlet for the N-methyl protons. The chemical shift of the N-methyl group will be a key indicator of successful methylation.

-

³¹P NMR : A single peak in the phosphorus NMR spectrum is expected, confirming the presence of a single phosphonium species. The chemical shift will be characteristic of this type of phosphonium salt.

-

-

High-Performance Liquid Chromatography (HPLC) : Purity can be quantitatively assessed by HPLC, with a target purity of >98% being common.[2]

Safety, Handling, and Storage

Professional laboratory safety practices are mandatory when performing this synthesis.

-

Hazard Assessment :

-

Iodomethane : This is a highly toxic and carcinogenic substance. It must be handled exclusively in a certified chemical fume hood.[9] Avoid inhalation and skin contact at all costs.

-

Phosphonium Salts : While this specific salt's toxicity data is not widely published, phosphonium salts as a class can range from irritants to toxic compounds.[10][11] They should be handled with care, avoiding dust inhalation and skin contact.[3][12]

-

Solvents : Benzene is a known carcinogen and should be substituted with a less hazardous solvent like toluene where possible. All organic solvents used are flammable.

-

-

Personal Protective Equipment (PPE) :

-

Wear a flame-resistant lab coat.

-

Use chemical splash goggles or a face shield.

-

Wear appropriate chemical-resistant gloves (e.g., nitrile gloves may require double-gloving or frequent changes when working with solvents).

-

-

Engineering Controls : The entire procedure must be performed in a well-ventilated chemical fume hood.[3]

-

Storage : The final product, this compound, is stable and should be stored in a tightly sealed bottle on a laboratory bench or in a desiccator to protect it from moisture.[3]

References

-

Chemistry LibreTexts. (2021). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Online] Available at: [Link]

-

Fiveable. Phosphonium Salt Definition. [Online] Available at: [Link]

-

J&K Scientific LLC. Wittig Reaction. [Online] Available at: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Online] Available at: [Link]

-

YouTube. (2019). making phosphonium salts. [Online] Available at: [Link]

- Google Patents. (1974). Synthesis of (b) [N-Methyl-N-(3-acetyl-phenyl)-amino]-triphenyl phosphonium iodide.

-

Hopax Fine Chemicals. (2025). Are Quaternary Phosphonium Salts toxic? - Blog. [Online] Available at: [Link]

-

Regulations.gov. (2015). CYPHOS® IL 169 PHOSPHONIUM SALT SAFETY DATA SHEET. [Online] Available at: [Link]

-

PubChemLite. This compound (C25H23NP). [Online] Available at: [Link]

-

PubChem. Methyltriphenylphosphonium iodide. [Online] Available at: [Link]

Sources

- 2. This compound [cymitquimica.com]

- 3. This compound | 34257-63-1 [chemicalbook.com]

- 4. fiveable.me [fiveable.me]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Are Quateranry Phosphonium Salts toxic? - Blog [chemkente.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. cloudfront.zoro.com [cloudfront.zoro.com]

A Comprehensive Technical Guide to the Physicochemical Properties of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(N-Methyl-N-phenylamino)triphenylphosphonium iodide , a quaternary phosphonium salt, represents a versatile reagent in modern organic synthesis. This guide provides an in-depth exploration of its core physicochemical properties, offering both established data and field-proven insights into its handling, characterization, and application. The subsequent sections are structured to deliver a comprehensive understanding of this compound, from its molecular identity to its practical utility.

Molecular Identity and Structural Elucidation

This compound, also known as N-Methylanilinotriphenylphosphonium iodide, is identified by the CAS Number 34257-63-1 . Its molecular structure consists of a central phosphorus atom bonded to three phenyl groups and a nitrogen atom, which is further substituted with a methyl and a phenyl group, forming a quaternary phosphonium cation. This cation is associated with an iodide anion.

Key Identifiers:

| Property | Value |

| Molecular Formula | C₂₅H₂₃INP |

| Molecular Weight | 495.34 g/mol |

| Canonical SMILES | CN(C1=CC=CC=C1)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

| InChI Key | SAYKZWPCENNSDR-UHFFFAOYSA-M |

Synthesis and Purification

The primary and most efficient synthesis of this compound involves the quaternization of an iminophosphorane.[1] This method is reliable and provides a high yield of the desired product.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from phenyliminotriphenylphosphorane and iodomethane.

Materials:

-

Phenyliminotriphenylphosphorane

-

Iodomethane (excess)

-

Anhydrous solvent (e.g., toluene or benzene)

-

Recrystallization solvent (e.g., ethanol/ether mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenyliminotriphenylphosphorane in an anhydrous solvent.

-

Add an excess of iodomethane to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess iodomethane and solvent under reduced pressure.

-

The crude product is then purified by recrystallization to afford a quantitative yield of this compound.[1]

Causality Behind Experimental Choices: The use of excess iodomethane ensures the complete conversion of the starting iminophosphorane. Refluxing the reaction provides the necessary activation energy for the quaternization reaction to proceed efficiently. Anhydrous conditions are crucial to prevent any unwanted side reactions.

Visualizing the Synthesis Pathway

Caption: Synthetic route to this compound.

Physical and Spectroscopic Properties

The physical state of this compound is typically a white to yellow or orange crystalline powder.[2][3]

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to Yellow to Orange powder to crystal | [2][3] |

| Melting Point | 238-239 °C | [1] |

| Purity | ≥ 98.0% (HPLC) | [2][3] |

Solubility

This compound exhibits solubility in polar organic solvents.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | Soluble | [1] |

| Ethyl Acetate (EtOAc) | Soluble | [1] |

| Water | Soluble | [4] |

| Methanol | Soluble | [4] |

| Benzene | Insoluble | [4] |

The solubility profile is characteristic of many phosphonium salts, where the large organic cation imparts solubility in less polar organic solvents, while the ionic nature allows for some solubility in polar solvents.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published in publicly accessible literature, its structure can be unequivocally confirmed by standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the four phenyl groups, likely in the range of 7.0-8.0 ppm. A distinct singlet for the N-methyl protons would appear further upfield.

-

¹³C NMR: The spectrum would display resonances for the aromatic carbons and a signal for the N-methyl carbon.

-

³¹P NMR: A single resonance is expected, characteristic of a quaternary phosphonium phosphorus atom.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorption bands corresponding to the vibrations of the phenyl groups (C-H and C=C stretching). A key feature would be the P-C stretching vibrations.

UV-Vis Spectroscopy: The electronic absorption spectrum is expected to show absorptions in the UV region, arising from the π-π* transitions of the aromatic rings.

Thermal and Electrochemical Properties

Thermal Stability

Protocol for Thermal Analysis (TGA/DSC):

-

Accurately weigh 5-10 mg of the sample into an aluminum pan.

-

Place the pan in the TGA/DSC instrument.

-

Heat the sample from room temperature to a desired final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Electrochemical Behavior

The electrochemical properties of aminophosphonium salts are of interest for various applications, including catalysis and materials science. The electrochemical window and redox potentials can be determined by cyclic voltammetry.

Protocol for Cyclic Voltammetry:

-

Prepare a solution of the phosphonium salt in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup (working, reference, and counter electrodes).

-

Scan the potential over a defined range and record the resulting current.

Applications in Organic Synthesis

This compound is a valuable reagent for several synthetic transformations, primarily due to the reactivity of the phosphonium group.

Key Applications:

-

Synthesis of amines from alcohols: This reagent facilitates the conversion of alcohols to amines.[1]

-

Synthesis of unsymmetrical sulfides: It can be employed in the preparation of sulfides from appropriate starting materials.[1]

-

Synthesis of alkenes from allyl alcohols: This highlights its utility in C-C bond formation.[1]

-

Synthesis of 1,3-dienes: Demonstrating its role in the construction of conjugated systems.[1]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.[2] It is recommended to store under an inert atmosphere.[2]

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]

Conclusion

This compound is a stable and versatile phosphonium salt with established applications in organic synthesis. This guide has provided a detailed overview of its known physicochemical properties and outlined standard methodologies for its further characterization. While a comprehensive set of experimental data for this specific compound is not fully available in the public domain, the information presented here, based on existing data and general principles of phosphonium salt chemistry, serves as a valuable resource for researchers and professionals in the field.

References

-

Methyl Triphenyl Phosphonium Iodide | India. (n.d.). Retrieved January 21, 2026, from [Link]

-

3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

Physical and Electrochemical Properties of Room Temperature Ionic Liquids Based on Quaternary Phosphonium Cations | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Effect of Thermal Activation on the Structure and Electrochemical Properties of Carbon Material Obtained from Walnut Shells. (2024). MDPI. Retrieved January 21, 2026, from [Link]

-

Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to (N-Methyl-N-phenylamino)triphenylphosphonium Iodide: Synthesis, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(N-Methyl-N-phenylamino)triphenylphosphonium iodide, a versatile phosphonium salt, has carved a niche for itself in the synthetic organic chemist's toolbox. Primarily known as Murahashi's reagent, it serves as a powerful tool for the direct conversion of alcohols into a variety of functional groups, including amines, sulfides, and dienes.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and critically, the mechanistic underpinnings of its diverse applications, offering field-proven insights for researchers in organic synthesis and drug development.

Core Properties and Identification

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization.

| Property | Value | Source(s) |

| CAS Number | 34257-63-1 | [3][4] |

| Molecular Formula | C25H23INP | [4][] |

| Molecular Weight | 495.34 g/mol | [4][] |

| Appearance | White to yellow to orange crystalline powder | [2][4] |

| Purity | Typically ≥98.0% (HPLC) | [2][4] |

| Storage Conditions | Room temperature, in a cool, dark place (<15°C), under an inert gas. It is light-sensitive and hygroscopic. | |

| Synonyms | N-Methylanilinotriphenylphosphonium iodide, Murahashi's reagent | [2][] |

Structure:

The structure of this compound consists of a positively charged phosphorus atom bonded to three phenyl groups and an N-methyl-N-phenylamino group, with an iodide anion as the counter-ion.

-

SMILES: C(P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[I-]

-

InChI: InChI=1S/C25H23NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1[]

Synthesis of this compound

The synthesis of Murahashi's reagent is a straightforward process, typically involving a two-step sequence starting from triphenylphosphine.

Step 1: Synthesis of the Precursor, Phenyliminotriphenylphosphorane

The precursor, an iminophosphorane, can be synthesized via the Staudinger reaction between triphenylphosphine and an organic azide.[6]

Experimental Protocol:

-

A solution of triphenylphosphine in a suitable anhydrous solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

An equimolar amount of phenyl azide is added dropwise to the stirred solution at room temperature.

-

The reaction is typically exothermic and proceeds with the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is stirred for a few hours to ensure complete reaction.

-

The solvent is removed under reduced pressure to yield phenyliminotriphenylphosphorane as a solid, which can be used in the next step without further purification.

Caption: Synthesis of this compound.

Applications in Organic Synthesis

Murahashi's reagent is a cornerstone for the direct conversion of alcohols into various functional groups, proceeding via the activation of the hydroxyl group.

Synthesis of Amines from Alcohols

A significant application of this reagent is the direct synthesis of amines from alcohols, a transformation that typically requires the conversion of the alcohol to a better leaving group. [1][2][7] Reaction Mechanism:

The reaction proceeds through the initial activation of the alcohol's hydroxyl group by the phosphonium salt to form an alkoxyphosphonium salt. This is followed by an SN2 displacement by the amine nucleophile.

Caption: General Mechanism for Amine Synthesis from Alcohols.

Experimental Protocol:

-

To a solution of the alcohol in a suitable aprotic solvent (e.g., THF, dichloromethane), an equimolar amount of this compound is added.

-

The amine nucleophile (primary or secondary) is then added to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up involves removal of the solvent, followed by an aqueous extraction to remove triphenylphosphine oxide and any remaining salts.

-

The desired amine is then purified by chromatography or distillation.

Synthesis of Unsymmetrical Sulfides from Alcohols

In a similar fashion, this reagent facilitates the synthesis of unsymmetrical sulfides from alcohols and thiols. [1][2] Reaction Mechanism:

The mechanism mirrors that of amine synthesis. The alcohol is first activated to form an alkoxyphosphonium salt, which is then displaced by a thiolate nucleophile in an SN2 reaction.

Caption: General Mechanism for Unsymmetrical Sulfide Synthesis.

Experimental Protocol:

-

The alcohol and the thiol are dissolved in an appropriate solvent.

-

This compound is added to the mixture.

-

A non-nucleophilic base (e.g., triethylamine, DBU) is often added to deprotonate the thiol, forming the more nucleophilic thiolate.

-

The reaction is stirred at room temperature or heated as necessary.

-

Standard aqueous work-up and purification by chromatography yield the desired unsymmetrical sulfide.

Synthesis of 1,3-Dienes from Allyl Alcohols

This reagent is also instrumental in the synthesis of 1,3-dienes from allyl alcohols, a transformation that can be challenging to achieve selectively. [1][2] Reaction Mechanism:

The reaction likely proceeds through the formation of an allyloxyphosphonium salt intermediate. Subsequent elimination, often base-mediated, leads to the formation of the conjugated diene system. The stereochemical outcome can be influenced by the reaction conditions and the structure of the allyl alcohol.

Caption: General Mechanism for 1,3-Diene Synthesis from Allyl Alcohols.

Experimental Protocol:

-

The allyl alcohol is dissolved in a suitable solvent.

-

This compound is added.

-

A base is typically required to facilitate the elimination step. The choice of base and reaction temperature can influence the regioselectivity and stereoselectivity of the resulting diene.

-

After completion of the reaction, the mixture is worked up to remove triphenylphosphine oxide and other byproducts.

-

The 1,3-diene is then purified, often by distillation or chromatography.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated fume hood. [1]Avoid breathing dust, fumes, or vapor. [1]Avoid contact with skin and eyes. [1]* Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.

Conclusion

This compound, or Murahashi's reagent, is a highly effective and versatile reagent for the direct conversion of alcohols to amines, sulfides, and 1,3-dienes. Its ease of preparation and broad applicability make it an invaluable tool for synthetic chemists. A clear understanding of the underlying mechanisms allows for the rational design of synthetic strategies and the optimization of reaction conditions to achieve desired chemical transformations, proving its continued relevance in both academic research and the development of novel therapeutics.

References

-

3,7-Nonadien-1-ol, 4,8-dimethyl-, (E). Organic Syntheses Procedure. Available at: [Link]

-

Methyltriphenylphosphonium iodide | C19H18IP | CID 638159. PubChem. Available at: [Link]

-

Selective Preparation of Functionalized Dienes from Allylic Phosphonium Salts through the Wittig Reaction. Sci-Hub. Available at: [Link]

-

Synthesis and structures of substituted triphenyl(phenylimino)phosphoranes. (2025-08-06). Request PDF. Available at: [Link]

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

-

The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. (2016-06-06). CORA. Available at: [Link]

-

Murahashi coupling. Wikipedia. Available at: [Link]

-

Chemical Reactivity. MSU chemistry. Available at: [Link]

-

Alcohols to Amines. Chemistry Steps. Available at: [Link]

-

This compound (C25H23NP). PubChemLite. Available at: [Link]

-

Taming Polar Organometallic Reagents: Resurgence of the Murahashi Coupling and Organometallic Reactions “On” Protic Solvents. (2024-02-20). Denmark Group. Available at: [Link]

-

Wittig Olefination between Phosphine, Aldehyde, and Allylic Carbonate: A General Method for Stereoselective Synthesis of Trisubstituted 1,3-Dienes with Highly Variable Substituents. ACS Publications. Available at: [Link]

-

Synthesis of Amines and Ammonium Salts. ResearchGate. Available at: [Link]

-

Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (2021-01-06). PMC. Available at: [Link]

-

Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. u:scholar. Available at: [Link]

-

The Murahashi Reaction: Palladium-Catalyzed Cross- Coupling of Vinyl Halides with Organolithium Reagents. Available at: [Link]

-

Attempted synthesis of ortho-phenylene phosphino-tritylium cations. PMC. Available at: [Link]

-

The Resurrection of Murahashi Coupling after Four Decades. (2021-10-15). ACS Catalysis. Available at: [Link]

-

Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. (2023-08-23). ACS Publications. Available at: [Link]

-

synthesis of triphenylphosphine and its industrial preparation methods. (2025-06-20). BDMAEE. Available at: [Link]

-

24.6: Synthesis of Amines. (2025-02-24). Chemistry LibreTexts. Available at: [Link]

-

One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Available at: [Link]

-

Catalytic cycle of the Murahashi cross‐coupling reaction with possible... ResearchGate. Available at: [Link]

-

1,3-Diene synthesis by olefination. Organic Chemistry Portal. Available at: [Link]

-

Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Available at: [Link]

-

Facile Synthesis of a Monosulfonated Triphenylphosphane (TPPMS) Derived Ligand having Strong π‐Acceptor Character. Request PDF. Available at: [Link]

-

The Gabriel Synthesis. (2025-06-05). Master Organic Chemistry. Available at: [Link]

-

Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. (2021-05-06). PMC. Available at: [Link]

-

Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. (2024-06-21). Available at: [Link]

Sources

- 1. This compound | 34257-63-1 [chemicalbook.com]

- 2. This compound | 34257-63-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

literature review on (N-Methyl-N-phenylamino)triphenylphosphonium Iodide

An In-depth Technical Guide to (N-Methyl-N-phenylamino)triphenylphosphonium Iodide

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organophosphorus reagent. Tailored for researchers, synthetic chemists, and drug development professionals, this document delves into its synthesis, core reactivity, and diverse applications, grounding theoretical principles in practical, field-proven methodologies.

Introduction and Strategic Overview

This compound, also known by the synonym N-Methylanilinotriphenylphosphonium Iodide and sometimes referred to as Murahashi's Reagent, is a quaternary phosphonium salt with the CAS Number 34257-63-1.[1][] Its structure, featuring a triphenylphosphonium cation covalently linked to an N-methylanilino group, imparts unique reactivity that has been harnessed for a variety of synthetic transformations.

While classic phosphonium salts are renowned as precursors to ylides for the Wittig reaction, this particular reagent offers a different spectrum of utility.[3][4] Its primary applications lie in the activation of alcohols for subsequent nucleophilic substitution, enabling the efficient synthesis of amines, sulfides, and alkenes.[1][5] For professionals in drug discovery, the triphenylphosphonium moiety is of significant interest for its role in targeting mitochondria, while the N-methylanilino substructure serves as a case study in the strategic use of methylation to modulate molecular properties.[][6][7]

This guide will explore the fundamental chemistry of this reagent, provide detailed protocols for its synthesis and application, and contextualize its relevance within the broader landscape of organic synthesis and medicinal chemistry.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are summarized below. It typically appears as a white to yellow or orange crystalline powder.[8] From a practical standpoint, it behaves similarly to many Wittig-type reagents in terms of solubility, showing good solubility in polar aprotic solvents like dimethylformamide (DMF) and ethyl acetate (EtOAc).[1]

| Property | Value | Reference |

| CAS Number | 34257-63-1 | [1] |

| Molecular Formula | C₂₅H₂₃INP | [][8] |

| Molecular Weight | 495.34 g/mol | [][8] |

| IUPAC Name | (N-methylanilino)-triphenylphosphanium;iodide | [] |

| Appearance | White to Yellow to Orange powder/crystal | [8] |

| Purity | ≥98.0% (by HPLC) | [8] |

| InChI Key | SAYKZWPCENNSDR-UHFFFAOYSA-M | [] |

| SMILES | CN(C1=CC=CC=C1)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | [] |

Synthesis and Reaction Mechanism

The synthesis of this compound is a straightforward and high-yielding quaternization reaction. The process involves the N-alkylation of an iminophosphorane precursor.

Synthesis Pathway

The primary preparative method involves the reaction of phenyliminotriphenylphosphorane with an excess of iodomethane (methyl iodide).[1] The iminophosphorane acts as a nucleophile, where the nitrogen atom attacks the electrophilic methyl group of iodomethane in a classic SN2 reaction. The resulting phosphonium salt precipitates or is isolated after removal of the excess, volatile alkylating agent.

Caption: Synthesis of the title compound via SN2 alkylation.

Detailed Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Phenyliminotriphenylphosphorane

-

Iodomethane (Methyl Iodide), excess

-

Dry Benzene or Toluene (optional, as solvent)[9]

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere of nitrogen.

-

Charging Flask: To the flask, add phenyliminotriphenylphosphorane. While some procedures use a solvent like dry benzene, others react the phosphorane directly with excess iodomethane.[1][9]

-

Addition of Reagent: Carefully add an excess of iodomethane to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-8 hours.[1][9]

-

Workup: After cooling the reaction mixture to room temperature, remove the excess iodomethane under reduced pressure.

-

Purification: The resulting solid crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product in quantitative amounts.[1]

Trustworthiness Note: The quantitative yield of this reaction makes it highly reliable. The purity can be readily assessed by standard methods like HPLC or NMR spectroscopy. The starting iminophosphorane can be prepared from the reaction of triphenylphosphine with the corresponding azide (Staudinger reaction) or via other established methods.

Core Applications in Organic Synthesis

The utility of this reagent stems from its ability to activate hydroxyl groups, transforming them into good leaving groups for nucleophilic substitution. This circumvents the need for harsh conditions or the pre-functionalization of alcohols into halides or sulfonates.

Conversion of Alcohols to Amines and Sulfides

A key application is the synthesis of unsymmetrical amines and sulfides directly from alcohols.[1][5] The reaction proceeds by activating the alcohol, followed by in-situ displacement with a suitable amine or thiol nucleophile.

Caption: General workflow for alcohol substitution using the reagent.

Synthesis of Alkenes and Dienes

The reagent is also effective for the direct substitution of the hydroxyl group in allyl alcohols with alkyl groups and for the synthesis of 1,3-dienes.[1][5] This transformation leverages the stability of the allylic cation or a concerted SN2' mechanism, providing a regioselective route to complex olefinic structures.

Relevance and Application in Drug Development

While not a therapeutic agent itself, this compound and its structural components hold significant relevance for drug development professionals.

The Triphenylphosphonium Cation: A Mitochondrial Targeting Vector

The triphenylphosphonium (TPP⁺) cation is a well-established vector for delivering molecular cargo to mitochondria.[6] Due to the large negative membrane potential of the inner mitochondrial membrane, these lipophilic cations accumulate within the mitochondrial matrix. This principle is widely exploited to deliver antioxidants, imaging agents, and potential therapeutics directly to the site of cellular respiration and oxidative stress. The TPP⁺ core of Murahashi's reagent makes it an excellent model compound for studies in organophosphorus modeling and ligand-framework development for such targeted systems.[]

Caption: TPP⁺ cations accumulate in mitochondria due to membrane potential.

N-Methylation: The "Magic Methyl" Effect

In medicinal chemistry, the addition of a methyl group—the "magic methyl" effect—can profoundly and often unpredictably improve a drug candidate's properties.[7] N-methylation, as seen in this reagent, can enhance metabolic stability by blocking N-dealkylation, improve cell permeability, and increase binding affinity by filling a small hydrophobic pocket in a target protein.[7] The N-methyl-N-phenylamino group serves as a simple yet powerful illustration of this fundamental drug design strategy.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial for safety and maintaining reagent integrity.

-

Storage: The compound should be stored in a tightly sealed bottle on a laboratory bench, away from incompatible materials.[1]

-

Handling: Use in a well-ventilated fume hood is mandatory. Avoid breathing dust, fumes, or vapor. Direct contact with skin and eyes should be prevented by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] In case of skin contact, wash the affected area with plenty of soap and water.

Conclusion

This compound is more than a standard phosphonium salt. It is a specialized tool for the activation and substitution of alcohols, offering a mild and efficient alternative to conventional methods. Its structural features resonate with modern principles in drug development, from targeted delivery systems to nuanced lead optimization strategies. This unique combination of classic reactivity and modern relevance ensures its continued importance for scientists across the chemical and pharmaceutical sciences.

References

-

Chemicalbook. This compound Chemical Properties, Uses, Production.

-

Google Patents. (1982). Synthesis of (b) [N-Methyl-N-(3-acetyl-phenyl)-amino]-triphenyl phosphonium iodide.

-

BOC Sciences. This compound.

-

CymitQuimica. This compound.

-

Alfa Chemistry. (2022). Wittig Reaction.

-

Beilstein Journals. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis.

-

Organic-Reaction.com. Wittig Reaction - Common Conditions.

-

Organic Chemistry Portal. Wittig Reaction.

-

J&K Scientific LLC. Wittig Reaction.

-

PubChemLite. This compound (C25H23NP).

-

TCI Chemicals. This compound - References.

-

PubChem. This compound.

-

Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E).

-

Cochemé, H. M., et al. (2012). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Antioxidants & Redox Signaling.

-

Organic Chemistry Portal. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols.

-

PubChem. Methyltriphenylphosphonium iodide.

-

TCI AMERICA. This compound.

-

TCI Chemicals (APAC). This compound 34257-63-1.

-

Gondal, S., et al. (2018). Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2. Chemistry Central Journal.

-

Journal of the Chemical Society, Perkin Transactions 2. (1982). Reaction of triphenylphosphine with methyl iodide.

-

Realab. This compound.

-

Rosini, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.

-

Obach, R. S. (2018). Drug Development Strategy in the United States: An Industrial View of DMPK. AAPS National Biotechnology Conference.

-

HGT. (N-Methyl-N-phenylamino)-triphenyl-phosphonium iodide CAS#34257-63-1.

Sources

- 1. This compound | 34257-63-1 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. This compound | 34257-63-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound [cymitquimica.com]

- 9. prepchem.com [prepchem.com]

The Genesis of a Catalyst: An In-depth Technical Guide to Dichloro(p-cymene)ruthenium(II) Dimer and its Role in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of dichloro(p-cymene)ruthenium(II) dimer, a pivotal catalyst precursor in organometallic chemistry and homogeneous catalysis. While not formally christened "Murahashi's Reagent," its extensive use in ruthenium-catalyzed transformations, a field significantly advanced by the pioneering work of Professor Shun-Ichi Murahashi, makes this association contextually relevant. We will delve into the historical context of its discovery, detail its synthesis and characterization, elucidate its mechanistic role in key organic transformations, and provide experimentally validated protocols for its application, with a particular focus on the formation of amides and related C-N bond-forming reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the power of ruthenium catalysis in their synthetic endeavors.

Introduction: A Legacy of Ruthenium Catalysis

The latter half of the 20th century witnessed a paradigm shift in synthetic organic chemistry, with the advent of transition metal catalysis enabling previously unimaginable molecular constructions. Within this revolution, ruthenium has emerged as a uniquely versatile element, capable of catalyzing a broad spectrum of reactions. Professor Shun-Ichi Murahashi has been a towering figure in this field, with his research group making seminal contributions to ruthenium-catalyzed oxidations, C-H bond functionalization, and the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4]

While Murahashi's name is most famously associated with the "Murahashi Coupling," a cross-coupling reaction of organolithium compounds with organic halides, his influence extends deep into the realm of ruthenium catalysis.[5] A cornerstone of modern ruthenium catalysis is the air-stable, dimeric complex, dichloro(p-cymene)ruthenium(II) dimer, with the formula [(p-cymene)RuCl₂]₂. This red, crystalline solid serves as a gateway to a vast array of catalytically active monomeric ruthenium species. Its ease of synthesis, handling, and reactivity has made it an indispensable tool for synthetic chemists.

This guide will focus on [(p-cymene)RuCl₂]₂ as a central figure in the story of ruthenium catalysis, exploring its origins, properties, and applications, particularly in the context of amide bond synthesis—a reaction of profound importance in the pharmaceutical and fine chemical industries.

Discovery and Historical Context

The synthesis of arene ruthenium(II) complexes, including the p-cymene variant, was a significant advancement in organometallic chemistry. A key method for their preparation involves the reaction of hydrated ruthenium trichloride with an appropriate diene.[5] The dimer [(cymene)RuCl₂]₂ is synthesized from the reaction of α-phellandrene with hydrated ruthenium trichloride.[6] This straightforward synthesis provides access to a stable and versatile precursor for a multitude of ruthenium catalysts.

The utility of [(p-cymene)RuCl₂]₂ lies in its ability to undergo facile bridge-cleavage reactions with Lewis bases, such as phosphines or amines, to generate monomeric "piano-stool" complexes of the type (p-cymene)RuCl₂(L). These monomers are often the catalytically active species or immediate precursors to them.

Synthesis and Physicochemical Properties

The synthesis of dichloro(p-cymene)ruthenium(II) dimer is a well-established laboratory procedure.

Table 1: Physicochemical Properties of Dichloro(p-cymene)ruthenium(II) Dimer

| Property | Value |

| Chemical Formula | C₂₀H₂₈Cl₄Ru₂ |

| Molar Mass | 612.39 g/mol |

| Appearance | Red to red-brown crystalline solid |

| Melting Point | 250 °C (decomposes) |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), slightly soluble in other organic solvents, hydrolyzes in water. |

| Stability | Air-stable solid |

Mechanism of Action: The Gateway to Catalytic Cycles

The versatility of [(p-cymene)RuCl₂]₂ stems from its role as a precatalyst. In solution, the dimer can be readily cleaved by a variety of ligands to generate catalytically active monomeric ruthenium(II) species. The p-cymene ligand, an arene, remains coordinated to the ruthenium center in a η⁶-fashion, providing stability to the complex. The two chloride ligands can be substituted, and the ruthenium center can access various oxidation states, which is fundamental to its catalytic activity.

A prominent application of ruthenium catalysis is in the direct synthesis of amides from alcohols and amines, a highly atom-economical process that generates water as the only byproduct. Several ruthenium-based catalytic systems have been developed for this transformation.[7][8]

The generally accepted mechanism for the ruthenium-catalyzed amidation of alcohols and amines involves a "borrowing hydrogen" or "hydrogen transfer" strategy.

Diagram 1: Catalytic Cycle for Ruthenium-Catalyzed Amide Synthesis from an Alcohol and an Amine

Caption: A simplified catalytic cycle for the direct synthesis of amides from alcohols and amines catalyzed by a ruthenium complex.

The process is initiated by the dehydrogenation of the alcohol to the corresponding aldehyde by the active ruthenium catalyst. The aldehyde then reacts with the amine to form a hemiaminal, which subsequently dehydrates to an imine. The ruthenium catalyst then facilitates the oxidative addition of the imine C-H bond, followed by reductive elimination to afford the amide product and regenerate the active ruthenium hydride species.

Experimental Protocols

The following protocols are illustrative examples of the application of dichloro(p-cymene)ruthenium(II) dimer in catalysis.

Synthesis of Dichloro(p-cymene)ruthenium(II) Dimer

This procedure is adapted from the literature and provides a reliable method for the synthesis of the title compound.[5]

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

α-Phellandrene

-

Ethanol

Procedure:

-

A mixture of ruthenium(III) chloride hydrate and a slight excess of α-phellandrene in ethanol is heated at reflux.

-

The reaction progress is monitored by the color change of the solution.

-

Upon completion, the reaction mixture is cooled, and the resulting red-brown precipitate is collected by filtration.

-

The solid is washed with ethanol and then diethyl ether and dried under vacuum to afford dichloro(p-cymene)ruthenium(II) dimer.

Ruthenium-Catalyzed Direct Amidation of an Alcohol with an Amine

This protocol is a general representation based on published procedures for direct amide synthesis.[8][9]

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer ([(p-cymene)RuCl₂]₂)

-

A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

A base (e.g., potassium tert-butoxide, KOtBu)

-

The desired primary alcohol

-

The desired primary or secondary amine

-

Anhydrous toluene

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [(p-cymene)RuCl₂]₂, the phosphine ligand, and the base.

-

Add anhydrous toluene and stir the mixture at room temperature for a specified time to generate the active catalyst in situ.

-

Add the alcohol and the amine to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Applications in Drug Development and Organic Synthesis

The development of efficient and atom-economical methods for amide bond formation is of paramount importance in the pharmaceutical industry, as the amide bond is a ubiquitous feature in active pharmaceutical ingredients (APIs). Ruthenium-catalyzed direct amidation offers a green and efficient alternative to traditional methods that often rely on stoichiometric and wasteful coupling reagents.

The broad substrate scope and functional group tolerance of many ruthenium-catalyzed reactions make them highly attractive for the synthesis of complex molecules. The work of Murahashi and others has laid the foundation for the application of these methodologies in the synthesis of natural products, agrochemicals, and functional materials.[10]

Conclusion

Dichloro(p-cymene)ruthenium(II) dimer is a workhorse of modern organometallic chemistry and a testament to the power of ruthenium catalysis. While not formally named after him, its central role in the types of transformations pioneered by Shun-Ichi Murahashi underscores his profound impact on the field. This guide has provided a technical overview of this important precatalyst, from its historical discovery to its practical application in the synthesis of amides. As the demand for more sustainable and efficient synthetic methods continues to grow, the legacy of Murahashi's work and the utility of catalysts like [(p-cymene)RuCl₂]₂ will undoubtedly continue to inspire innovation in chemical synthesis for years to come.

References

-

Murahashi, S.-I., Komiya, N., Terai, H., & Nakae, T. (2003). Aerobic Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide. Journal of the American Chemical Society, 125(50), 15312–15313. [Link]

- Bennett, M. A., & Smith, A. K. (1974). Arene ruthenium(II) complexes formed by dehydrogenation of cyclohexadienes with ruthenium(III) trichloride. Journal of the Chemical Society, Dalton Transactions, (2), 233-241.

-

Murahashi, S.-I., & Zhang, D. (2008). Ruthenium catalyzed biomimetic oxidation in organic synthesis inspired by cytochrome P-450. Chemical Society Reviews, 37(8), 1490–1501. [Link]

-

Murahashi, S.-I., Komiya, N., & Terai, H. (2005). Ruthenium-catalyzed oxidative cyanation of tertiary amines with hydrogen peroxide and sodium cyanide. Angewandte Chemie International Edition, 44(42), 6931–6933. [Link]

-

Muthaiah, S., Ghosh, S. C., Jee, J.-E., Chen, C., Zhang, J., & Hong, S. H. (2010). Direct amide synthesis from either alcohols or aldehydes with amines: activity of Ru(II) hydride and Ru(0) complexes. The Journal of Organic Chemistry, 75(9), 3002–3006. [Link]

- Murahashi, S.-I. (Ed.). (2004). Ruthenium in Organic Synthesis. Wiley-VCH.

-

Murahashi, S.-I., Nakae, T., Terai, H., & Komiya, N. (2008). Ruthenium-catalyzed oxidative cyanation of tertiary amines with molecular oxygen or hydrogen peroxide and sodium cyanide: sp3 C-H bond activation and carbon-carbon bond formation. Journal of the American Chemical Society, 130(33), 11005–11012. [Link]

- Gunanathan, C., & Milstein, D. (2011). Oxidative amide synthesis directly from alcohols with amines. Organic & Biomolecular Chemistry, 9(19), 6617-6623.

-

Nordstrom, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(52), 17672–17673. [Link]

- Williams, J. M. J., & Jessop, P. G. (2011). Catalytic Approaches to the Synthesis of Amide Bonds.

-

Murahashi, S.-I., Naota, T., & Saito, E. (1986). Ruthenium-catalyzed amidation of nitriles with amines. A novel, facile route to amides and polyamides. Journal of the American Chemical Society, 108(24), 7846–7847. [Link]

-

(Cymene)ruthenium dichloride dimer. In Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

- 1. Aerobic Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide [organic-chemistry.org]

- 2. Ruthenium catalyzed biomimetic oxidation in organic synthesis inspired by cytochrome P-450 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Ruthenium-catalyzed oxidative cyanation of tertiary amines with hydrogen peroxide and sodium cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ruthenium-catalyzed oxidative cyanation of tertiary amines with molecular oxygen or hydrogen peroxide and sodium cyanide: sp3 C-H bond activation and carbon-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 7. Oxidative amide synthesis directly from alcohols with amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sci-Hub. Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen / Journal of the American Chemical Society, 2008 [sci-hub.sg]

- 9. Direct amide synthesis from either alcohols or aldehydes with amines: activity of Ru(II) hydride and Ru(0) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. content.e-bookshelf.de [content.e-bookshelf.de]

A Comprehensive Spectroscopic Guide to (N-Methyl-N-phenylamino)triphenylphosphonium Iodide

Abstract

(N-Methyl-N-phenylamino)triphenylphosphonium iodide, also known as Murahashi's Reagent, is a versatile phosphonium salt utilized in a variety of organic transformations, including the synthesis of amines, sulfides, and alkenes from alcohols.[1] Given its role as a key reagent and building block in synthetic chemistry, rigorous structural confirmation and purity assessment are paramount.[] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. We delve into the theoretical basis for expected spectral features, offer field-proven experimental protocols, and present a framework for accurate data interpretation, empowering researchers and drug development professionals to confidently verify the integrity of this essential reagent.

Molecular Structure and Spectroscopic Implications

This compound (CAS RN: 34257-63-1) is an ionic compound consisting of a tetracoordinate phosphonium cation and an iodide anion.[3] The cation's structure, featuring four substituents on a central phosphorus atom (three phenyl rings and one N-methyl-N-phenylamino group), dictates its unique spectroscopic fingerprint.

Key Structural Features for Analysis:

-

Phosphonium Center (P⁺): A positively charged, tetracoordinate phosphorus atom, which is the primary focus of ³¹P NMR.

-

Triphenylphosphine Moiety (P(C₆H₅)₃): Three phenyl rings directly bonded to phosphorus. Their protons and carbons produce characteristic signals in ¹H and ¹³C NMR, and their vibrations are IR-active.

-

N-Methyl-N-phenylamino Group (N(CH₃)(C₆H₅)): An N-methyl group and an N-phenyl group attached to the phosphorus via a P-N bond. These introduce distinct signals and vibrations.

-

Ionic Nature: The salt structure influences solubility and necessitates specific analytical techniques, particularly in mass spectrometry.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of this molecule in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the cationic structure.

Causality Behind NMR Experimental Choices

-

¹H NMR: Provides information on the number and connectivity of protons. For this molecule, it is essential for identifying the N-methyl group and characterizing the aromatic protons on the four distinct phenyl rings.

-

¹³C NMR: Reveals the carbon skeleton. The key diagnostic feature is the presence of carbon-phosphorus coupling (J-P-C), which confirms the connectivity of the phenyl rings to the phosphorus center.

-

³¹P NMR: As phosphorus is the central atom, ³¹P NMR is a highly specific and sensitive probe. The chemical shift is diagnostic of the oxidation state and coordination environment of the phosphorus atom. For phosphonium salts, a characteristic downfield shift is expected relative to their precursor phosphines, confirming the formation of the tetracoordinate cation.[4]

Predicted Spectra and Interpretation

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment & Expert Insights |

| ¹H NMR | ~ 7.6 - 8.0 | Multiplet | P-(C₆H₅)₃ & N-(C₆H₅): The 20 aromatic protons will appear as a complex multiplet. Protons on the P-phenyl rings often show coupling to the ³¹P nucleus. Signals may overlap, requiring 2D NMR for full assignment. |

| ~ 3.5 - 3.8 | Singlet or Doublet (²JPH) | N-CH₃: The methyl protons are expected to be a singlet. However, a small two-bond coupling to phosphorus (²JPH) may result in a doublet, which is a key confirmation of the P-N-C connectivity. | |

| ¹³C NMR | ~ 115 - 135 | Multiplets (d) | Aromatic Carbons: Multiple signals are expected due to the four phenyl rings. Carbons directly attached to phosphorus (ipso-carbons) will show a large ¹JPC coupling, while ortho, meta, and para carbons will show smaller 2, 3, and 4-bond couplings, respectively. |

| ~ 30 - 40 | Singlet or Doublet | N-CH₃: The methyl carbon signal. It may also exhibit coupling to the phosphorus nucleus. | |

| ³¹P NMR | ~ +20 to +40 | Singlet | P⁺ Center: The positive charge and tetracoordinate environment deshield the phosphorus nucleus, shifting its resonance significantly downfield into the typical range for phosphonium salts.[5][6][7] The signal should be a sharp singlet under proton-decoupled conditions. |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data. The compound is noted to be hygroscopic and light-sensitive, requiring careful handling.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound in a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN). The compound is soluble in DMF and EtOAc.[1]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Vortex the sample until the solid is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a spectral width of ~16 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 16-64 scans are sufficient.

-

¹³C NMR: Acquire data using proton decoupling. Use a spectral width of ~240 ppm, a 30° pulse angle, and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire data with or without proton decoupling. Use a spectral width of ~200 ppm centered around +30 ppm. Use 85% H₃PO₄ as an external reference (δ = 0 ppm). A relaxation delay of 5 seconds is recommended. Typically, 128-256 scans provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal (δ = 0.00 ppm). Calibrate the ³¹P spectrum to the external standard.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules and is excellent for identifying key functional groups. For this compound, IR can quickly confirm the presence of the aromatic rings, the N-methyl group, and the P-N bond, while also confirming the absence of common impurities like triphenylphosphine oxide (which would show a strong P=O stretch).

Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Assignment & Expert Insights |

| 3100 - 3000 | C-H Stretch | Aromatic C-H: Characteristic of the protons on the four phenyl rings. |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H: From the N-methyl group. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring: Multiple sharp bands confirming the presence of the phenyl groups. |

| ~1440 | P-C Stretch | P-Phenyl: A sharp, characteristic absorption for the P-Ph₃ moiety. |

| 1300 - 1200 | C-N Stretch | Aryl-Amine C-N: Vibration associated with the N-phenyl bond. |

| 900 - 690 | C-H Bend | Aromatic C-H Out-of-Plane Bending: Strong bands that can be indicative of the substitution pattern on the aromatic rings. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, carefully remove the sample powder and clean the ATR crystal as described in step 1.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For ionic salts, "soft" ionization techniques like Electrospray Ionization (ESI) are required to transfer the pre-formed cation into the gas phase for analysis.

Predicted Mass Spectrum (Positive Ion ESI-MS)

The analysis will focus on the cationic portion of the molecule, [C₂₅H₂₃NP]⁺.

| m/z (Mass-to-Charge Ratio) | Assignment | Expert Insights |

| ~368.16 | [M]⁺ | Parent Cation: This is the exact mass of the (N-Methyl-N-phenylamino)triphenylphosphonium cation. Its observation is the primary confirmation of the compound's identity.[8] |

| ~291.12 | [M - C₆H₅]⁺ | Loss of a Phenyl Radical: A common fragmentation pathway for tetraphenyl-substituted phosphorus or similar atoms. |

| ~262.10 | [P(C₆H₅)₃]⁺ | Triphenylphosphine Cation Radical: Fragmentation involving cleavage of the P-N bond. |

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

-

-

Instrument Setup (Example: Q-TOF Mass Spectrometer):

-

Set the instrument to positive ion ESI mode.

-

Optimize the source parameters: capillary voltage (~3.5 kV), cone voltage (~30 V), source temperature (~120 °C), and desolvation gas flow (e.g., N₂ at 600 L/hr).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min) using a syringe pump.

-

Acquire data over a mass range of m/z 50-1000.

-

For high-resolution mass spectrometry (HRMS), use a lock mass standard to ensure high mass accuracy, allowing for elemental composition determination.

-

Integrated Spectroscopic Workflow

A logical workflow ensures comprehensive and efficient characterization of the compound, where each technique validates the others.

Caption: Workflow for the complete spectroscopic characterization of the title compound.

Conclusion

The structural integrity of this compound can be unequivocally established through a synergistic application of NMR, IR, and MS. ³¹P NMR confirms the formation of the phosphonium cation, while ¹H and ¹³C NMR resolve the specific proton and carbon environments. IR spectroscopy provides rapid verification of key functional groups, and ESI-MS confirms the precise mass of the cation. By following the detailed protocols and interpretation guides presented herein, researchers can ensure the quality and identity of this reagent, underpinning the reliability and success of their synthetic endeavors.

References

- (No valid reference provided in search results)

- (No valid reference provided in search results)

-

PubChemLite. This compound (C25H23NP). [Link]

- (No valid reference provided in search results)

-

ACS Publications | The Journal of Physical Chemistry. Phosphorus-31 Chemical Shifts of Quaternary Phosphonium Salts. [Link]

-

ResearchGate. Preparation and 31P Chemical Shifts of Some Quaternary Phosphonium Salts. [Link]

- (No valid reference provided in search results)

-

University of British Columbia Library. Preparation and 31P nuclear magnetic resonance studies of chiral phosphines. [Link]

- (No valid reference provided in search results)

- (No valid reference provided in search results)

-

YouTube | NPTEL IIT Bombay. Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. [Link]

- (No valid reference provided in search results)

- (No valid reference provided in search results)

- (No valid reference provided in search results)

- (No valid reference provided in search results)

-

ResearchGate. ¹H NMR spectra showing the changes observed for the substitution of.... [Link]

- (No valid reference provided in search results)

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide

Executive Summary

(N-Methyl-N-phenylamino)triphenylphosphonium Iodide is a quaternary phosphonium salt with significant utility in organic synthesis, including the preparation of amines, unsymmetrical sulfides, and alkenes.[1] Its efficacy and safety in these applications are intrinsically linked to its thermal stability. This guide provides a detailed examination of the thermal behavior of this compound, grounded in the fundamental principles of organophosphorus chemistry and thermal analysis. We will explore the theoretical underpinnings of its decomposition, propose a primary degradation pathway, and provide comprehensive, field-proven protocols for its empirical analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the thermal properties of aminophosphonium salts for process optimization, safety assessment, and quality control.

Introduction to this compound

Molecular Structure and Properties

This compound is a salt composed of a bulky phosphonium cation and an iodide anion. The cation features a phosphorus atom bonded to three phenyl groups and a nitrogen atom, which is further substituted with a methyl and a phenyl group.

-

Chemical Formula: C₂₅H₂₃INP[2]

-

Molecular Weight: 495.34 g/mol [2]

-

CAS Number: 34257-63-1[1]

-

Appearance: White to yellow or orange powder/crystals.[2]

Synthesis and Applications

This phosphonium salt is typically synthesized via the quaternization of phenyliminotriphenylphosphorane with an excess of iodomethane.[1] The reaction proceeds to completion, yielding the target compound in high purity after recrystallization.[1] Its primary utility lies in its role as a versatile reagent in organic chemistry, facilitating a range of transformations.[1][] Understanding its thermal limits is paramount, as unintended decomposition can lead to reaction failure, byproduct formation, and potential safety hazards.

The Imperative of Thermal Analysis

For any chemical process, particularly in pharmaceutical development, knowledge of a reagent's thermal stability is non-negotiable. It dictates maximum operating temperatures, storage conditions, and potential incompatibilities. Thermal analysis provides critical data on decomposition onsets, the energy released or absorbed during degradation, and the nature of the decomposition products.

Theoretical Framework of Phosphonium Salt Decomposition

The thermal decomposition of phosphonium salts is not a monolithic process; it is highly dependent on the structure of the cation and the nature of the counter-anion.

General Decomposition Mechanisms

For quaternary phosphonium salts, several decomposition pathways are possible. A common mechanism, particularly for salts with halide anions, involves a nucleophilic attack by the anion on one of the carbon atoms attached to the phosphorus center.[4] This is essentially a reverse of the quaternization synthesis reaction. The susceptibility of the alkyl or aryl groups to this attack is governed by sterics and electronics.

Influence of the Cation Structure

The (N-Methyl-N-phenylamino)triphenylphosphonium cation has two distinct types of electrophilic carbon centers available for nucleophilic attack: the methyl carbon and the phenyl carbons.

-

Methyl Group: The sp³-hybridized carbon of the N-methyl group is sterically accessible and a prime target for nucleophilic attack.

-

Phenyl Groups: The sp²-hybridized carbons of the P-phenyl and N-phenyl groups are significantly less electrophilic and sterically shielded, making them less likely targets for initial decomposition steps.

Influence of the Iodide Anion

The anion plays a crucial role in the thermal stability of ionic compounds.[5] Iodide (I⁻) is a soft, highly nucleophilic anion. In the molten state or in solution, it can readily participate in nucleophilic substitution reactions. Its presence suggests that the decomposition of this compound will likely be initiated by an Sₙ2-type attack of the iodide on the most electrophilic and accessible carbon center of the cation.

Proposed Decomposition Pathway

Based on the principles outlined above, the primary thermal decomposition pathway for this compound is proposed to be initiated by the nucleophilic attack of the iodide anion on the N-methyl group.

Step 1: Nucleophilic Attack and C-N Bond Cleavage The iodide anion attacks the electrophilic methyl carbon. This leads to the cleavage of the carbon-nitrogen bond, resulting in the formation of two neutral species: methyl iodide (CH₃I) and (N-phenylamino)triphenylphosphine (also known as N-phenyl-P,P,P-triphenylphosphinous amide).

This initial fragmentation is likely the rate-determining step and defines the onset of thermal decomposition. Subsequent degradation of the complex phosphinous amide product may occur at higher temperatures.

Caption: Proposed initial thermal decomposition pathway.

Experimental Analysis of Thermal Stability

To empirically determine the thermal stability and validate the proposed decomposition mechanism, a combination of thermal analysis techniques is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the foundational methods for this investigation.[6]

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is the cornerstone of thermal stability assessment.[7] It measures mass loss as a function of temperature, directly indicating when a material begins to decompose and how many distinct decomposition stages occur. By comparing the observed mass loss percentage with the theoretical mass percentage of volatile fragments (like methyl iodide), we can gain direct evidence for the proposed decomposition pathway.

Detailed Experimental Protocol (TGA):

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials (e.g., indium, calcium oxalate).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum). Ensure a consistent sample mass across runs for comparability.

-